![molecular formula C24H17NO4 B13435524 1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13435524.png)
1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a benzoylphenyl group with a quinoline core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzoylphenyl Intermediate: The synthesis begins with the preparation of the 4-benzoylphenyl intermediate. This can be achieved through Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Quinoline Derivative: The benzoylphenyl intermediate is then coupled with a quinoline derivative. This step often involves a Suzuki-Miyaura coupling reaction, where the benzoylphenyl boronic acid reacts with a halogenated quinoline derivative in the presence of a palladium catalyst and a base.
Oxidation and Carboxylation: The final steps involve oxidation and carboxylation reactions to introduce the carboxylic acid group at the 3-position of the quinoline ring. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 1-[(4-Benzoylphenyl)methyl]-4-hydroxyquinoline-3-carboxylic acid.
Substitution: Various substituted benzoylphenyl derivatives.
Scientific Research Applications
1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in research to understand its interactions with biological targets such as enzymes and receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxylic acid: A simpler derivative with similar core structure but lacking the benzoylphenyl group.
4-Benzoylquinoline: Contains the benzoyl group but lacks the carboxylic acid functionality.
1-Benzyl-4-oxoquinoline-3-carboxylic acid: Similar structure but with a benzyl group instead of a benzoylphenyl group.
Uniqueness
1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid is unique due to the presence of both the benzoylphenyl group and the carboxylic acid functionality, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and provides versatility in chemical synthesis.
Properties
Molecular Formula |
C24H17NO4 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-[(4-benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H17NO4/c26-22(17-6-2-1-3-7-17)18-12-10-16(11-13-18)14-25-15-20(24(28)29)23(27)19-8-4-5-9-21(19)25/h1-13,15H,14H2,(H,28,29) |
InChI Key |
RFONOEROIUQAJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3C=C(C(=O)C4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


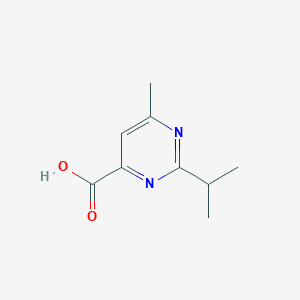
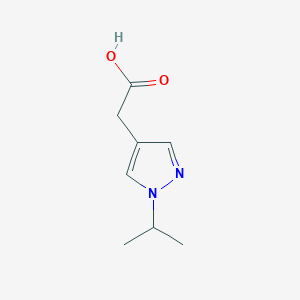
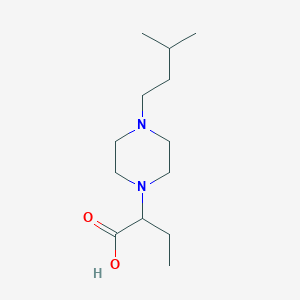
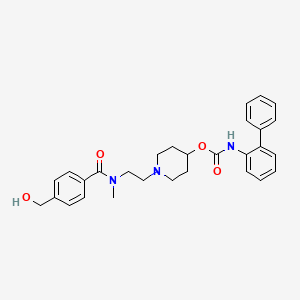
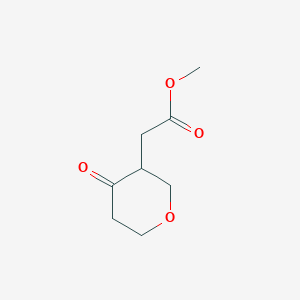
![2-Azaspiro[4.4]nonane-2-carboxamide](/img/structure/B13435470.png)
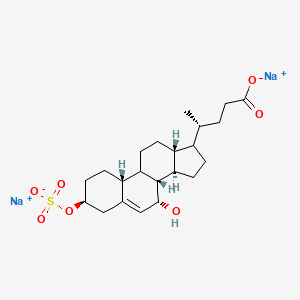

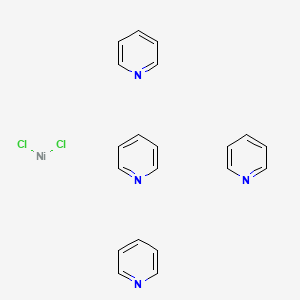
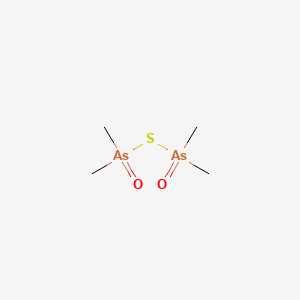
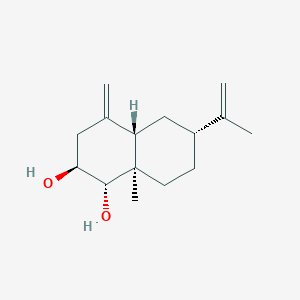
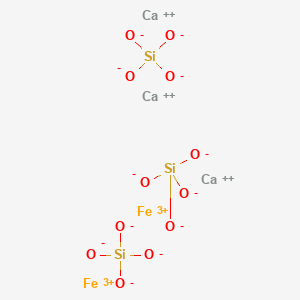
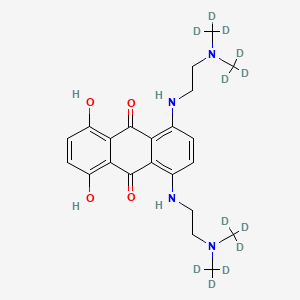
![(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13435525.png)
